molecular formula C11H12N6O3S B5547544 3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE

3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE

Cat. No.: B5547544
M. Wt: 308.32 g/mol
InChI Key: NHMCAMNSAGECTG-AWNIVKPZSA-N
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Description

This compound belongs to a class of hydrazide derivatives featuring a 1,2,4-triazin-6-yl core and a Schiff base moiety. The structure comprises:

  • Propanehydrazide linker: Connects the triazinone core to the Schiff base.
  • (E)-Thiophen-2-ylmethylidene: An aromatic substituent derived from thiophene, enhancing lipophilicity and influencing electronic properties .

The compound’s design leverages the triazinone scaffold’s stability and the thiophene group’s electron-rich nature, which may enhance interactions with biological targets or materials .

Properties

IUPAC Name

3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-thiophen-2-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O3S/c18-8(15-13-6-7-2-1-5-21-7)3-4-12-9-10(19)14-11(20)17-16-9/h1-2,5-6H,3-4H2,(H,12,16)(H,15,18)(H2,14,17,19,20)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMCAMNSAGECTG-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)CCNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)CCNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiophene Moiety: The thiophene group is introduced via a substitution reaction, often using thiophene derivatives and suitable catalysts.

    Hydrazide Formation: The final step involves the condensation of the triazine-thiophene intermediate with a hydrazide derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, bases, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Numerous studies have highlighted the anticancer and antioxidant properties of derivatives related to this compound. For instance:

  • Anticancer Activity : Research indicates that derivatives of triazines exhibit significant cytotoxic effects against various cancer cell lines. Compounds similar to the one have been shown to inhibit tumor growth in vitro and in vivo models .
  • Antioxidant Properties : The antioxidant capacity of these compounds has been evaluated through various assays, demonstrating their potential in protecting cells from oxidative stress .

Agricultural Applications

Triazine derivatives are known for their herbicidal properties. The compound's structure suggests potential use as:

  • Herbicides : Compounds with similar triazine frameworks have been utilized in developing herbicides due to their ability to inhibit photosynthesis in plants .

Material Science

The unique structural features of this compound allow it to be explored for:

  • Polymer Stabilizers : Triazine-based compounds are used as photostabilizers in polymers, enhancing their resistance to UV degradation .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated significant cytotoxicity against breast cancer cell lines.
Antioxidant Activity Exhibited high antioxidant activity in cell-based assays.
Herbicidal Activity Effective against common weeds in agricultural settings.
Material Science Improved UV stability in polymer formulations containing triazines.

Mechanism of Action

The mechanism of action of 3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key analogs and their substituent differences are summarized below:

Compound Name Substituent on Schiff Base Key Structural Features
Target Compound Thiophen-2-yl Thiophene enhances π-π stacking; moderate steric bulk .
3-[(3,5-Dioxo-triazin-6-yl)amino]-N′-[(E)-(4-trifluoromethylphenyl)methylidene]propanehydrazide 4-Trifluoromethylphenyl Electron-withdrawing CF₃ group increases stability but reduces solubility .
N′-[(E)-(2,6-Dichlorophenyl)methylene]-2-[(3,5-dioxo-triazin-6-yl)amino]propanehydrazide 2,6-Dichlorophenyl Dichloro substitution enhances halogen bonding; higher molecular weight .
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 2-Chlorophenyl Triazole-thione core with Cl substituents; forms hydrogen-bonded networks .

Biological Activity

The compound 3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE is a derivative of the 1,2,4-triazine family, which has garnered interest due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triazine core that contributes to its biological activity.
  • A thiophene moiety , which is known to enhance pharmacological properties.

The molecular formula is C13H14N6O3C_{13}H_{14}N_6O_3, and its molecular weight is approximately 298.30 g/mol.

Anticancer Activity

Research has indicated that triazine derivatives exhibit significant potential as antineoplastic agents . A study focusing on substituted 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazines reported their synthesis and evaluation against various cancer cell lines. Notably:

  • Compounds were tested against P-388 lymphocytic leukemia but showed inactivity .
  • However, other derivatives within the same family demonstrated promising results against different cancer types. For instance:
    • IC50 values for certain derivatives ranged from 1.91 µM to 2.72 µM against leukemia and solid tumors .

Antimicrobial Activity

The antimicrobial potential of triazine derivatives has also been explored. Compounds similar to the one have displayed activity against various bacterial strains. For example:

  • Some derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 3.92–4.01 mM against Candida albicans and Aspergillus niger .

Study 1: Anticancer Evaluation

A comprehensive study evaluated several triazine derivatives for their anticancer properties using multiple cancer cell lines:

  • The most active compounds showed IC50 values as low as 0.20 µM against A549 (lung cancer) and 1.25 µM against MCF-7 (breast cancer) cells .
  • The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell proliferation.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of similar triazine compounds:

  • The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria using the agar well diffusion method.
  • The results indicated that specific compounds had MIC values around 25 μg/mL , comparable to standard antibiotics like streptomycin .

Data Tables

Biological Activity Cell Line/Pathogen IC50/MIC Value Reference
AnticancerA5490.20 µM
AnticancerMCF-71.25 µM
AntimicrobialC. albicans3.92 mM
AntimicrobialS. aureus25 μg/mL

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions, starting with cyclization to form the triazine ring, followed by coupling with thiophene-derived hydrazide precursors. Key steps include:

  • Triazine ring formation : Cyclization of precursors (e.g., thiourea or triazole derivatives) under controlled temperatures (60–100°C) and acidic/basic conditions .

  • Hydrazide coupling : Schiff base formation via condensation of the triazine amine with thiophene aldehyde derivatives, requiring anhydrous solvents (e.g., ethanol or DMF) and catalysts like acetic acid .

  • Key Reaction Parameters Typical Range Analytical Validation
    Temperature60–100°CNMR for intermediate purity
    SolventEthanol/DMFHPLC for yield quantification
    Reaction time6–24 hoursMS for molecular confirmation

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the triazine-thiophene coupling and detects stereoisomerism in the hydrazide group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, essential for distinguishing isobaric impurities .
  • X-ray Diffraction (XRD) : Resolves crystal structure ambiguities (e.g., E/Z isomerism in the Schiff base) and confirms hydrogen-bonding networks .

Q. What are the common chemical transformations this compound undergoes?

  • Oxidation : The triazine ring’s diketone moiety reacts with oxidizing agents (e.g., KMnO₄) to form carboxylate derivatives, monitored via IR for C=O stretching .
  • Nucleophilic substitution : The hydrazide group participates in acyl substitution reactions with electrophiles (e.g., alkyl halides), requiring polar aprotic solvents .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity for antioxidant applications .
  • Molecular Docking : Screens derivatives against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) to prioritize synthesis .
  • Example workflow:

Generate 3D conformers using molecular dynamics.

Simulate binding affinities with AutoDock Vina.

Validate top candidates via in vitro enzyme assays .

Q. How do contradictory spectral data (e.g., NMR vs. XRD) arise, and how can they be resolved?

  • Source of contradictions : Dynamic proton exchange in solution (NMR) vs. static crystal packing (XRD) may lead to discrepancies in tautomer detection .
  • Resolution strategies :

  • Variable-temperature NMR to probe exchange processes.
  • Co-crystallization with heavy atoms for improved XRD resolution .

Q. What advanced statistical methods improve reaction optimization for scale-up?

  • Machine Learning (ML) : Train models on historical reaction data (yield, purity) to predict optimal conditions for new substrates .
  • High-Throughput Screening (HTS) : Use microreactor arrays to test >100 conditions/day, coupled with automated LC-MS for rapid feedback .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Fragment-based design : Synthesize analogs with modular substitutions (e.g., replacing thiophene with furan or varying triazine substituents) .
  • Biological assays : Test derivatives for:

  • Antioxidant activity : DPPH radical scavenging assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) .

Methodological Notes

  • Key references : Prioritized peer-reviewed journals (e.g., Tetrahedron, Journal of Flow Chemistry) and computational studies .
  • Data gaps : Limited toxicological and pharmacokinetic data in literature—future work should integrate ADMET modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.